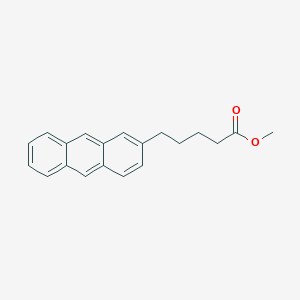
tert-Butyl (1R,2S)-2-methylcyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1R,2S)-2-methylcyclohexane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a cyclohexane ring, which is further substituted with a methyl group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,2S)-2-methylcyclohexane-1-carboxylate can be achieved through several methods. One common approach involves the esterification of (1R,2S)-2-methylcyclohexane-1-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be carried out using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (1R,2S)-2-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
tert-Butyl (1R,2S)-2-methylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a building block for the development of pharmaceuticals.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (1R,2S)-2-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. Additionally, the tert-butyl group can influence the compound’s reactivity and stability by providing steric hindrance and electronic effects .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (1R,2S)-2-methylcyclohexane-1-carboxylate can be compared with other tert-butyl esters, such as tert-butyl acetate and tert-butyl benzoate.
- Other similar compounds include methylcyclohexane derivatives with different ester groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a tert-butyl group and a cyclohexane ring. This combination of structural features imparts distinct reactivity and properties to the compound, making it valuable for various applications .
Propiedades
Número CAS |
77954-18-8 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
tert-butyl (1R,2S)-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H22O2/c1-9-7-5-6-8-10(9)11(13)14-12(2,3)4/h9-10H,5-8H2,1-4H3/t9-,10+/m0/s1 |
Clave InChI |
KNZCCZGPUIWYIH-VHSXEESVSA-N |
SMILES isomérico |
C[C@H]1CCCC[C@H]1C(=O)OC(C)(C)C |
SMILES canónico |
CC1CCCCC1C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


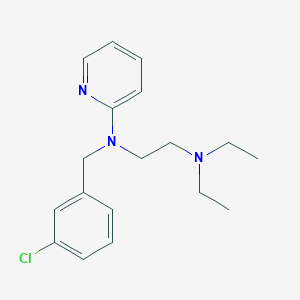
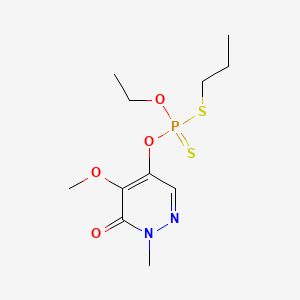
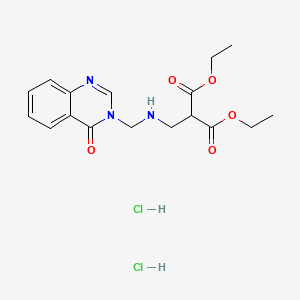


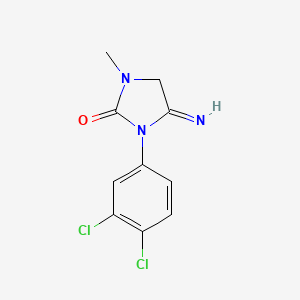
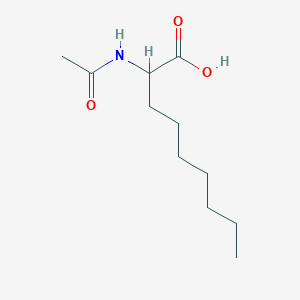
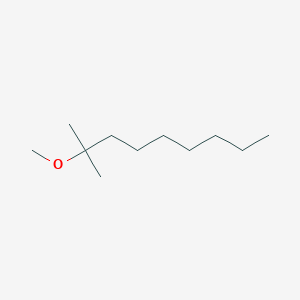
![8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14444712.png)
![Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14444713.png)
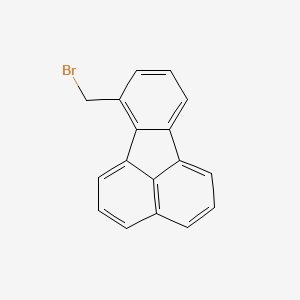
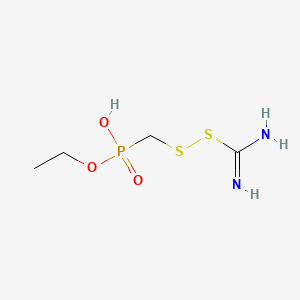
![1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14444732.png)
